3-Propylpiperazin-2-one

Overview

Description

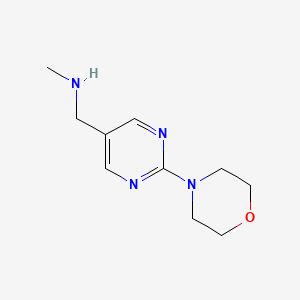

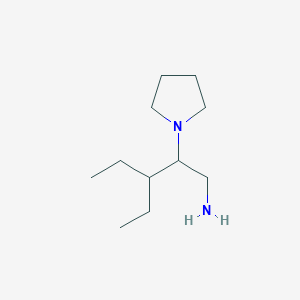

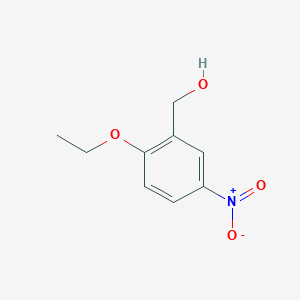

3-Propylpiperazin-2-one is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is typically available in powder form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Propylpiperazin-2-one, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 3-Propylpiperazin-2-one is 1S/C7H14N2O/c1-2-3-6-7(10)9-5-4-8-6/h6,8H,2-5H2,1H3,(H,9,10) . This code provides a specific identifier for the molecular structure of the compound.Scientific Research Applications

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. They are widely used in the pharmaceutical industry and play a significant role in drug discovery . Piperazine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

In terms of synthetic chemistry, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

In drug discovery, molecular docking is a widely used in silico structure-based method. Docking enables the identification of novel compounds of therapeutic interest, predicting ligand-target interactions at a molecular level, or delineating structure-activity relationships (SAR), without knowing a priori the chemical structure of other target modulators .

-

Antimicrobial Polymers

- Field : Biomedical sector, healthcare products, water purification systems, and food packaging .

- Application : Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes . These polymers are used in various areas where microbial infections are a life-threatening concern .

- Method : Polymers with low molecular weight bioactive agents or disinfectants are used . The piperazine molecule is classified as a privileged structural motif in drug discovery .

- Results : The use of piperazine in the synthesis of antimicrobial polymers has led to the development of new therapeutic agents due to their wide range of pharmacological activities .

-

Drug Synthesis

- Field : Pharmaceutical industry .

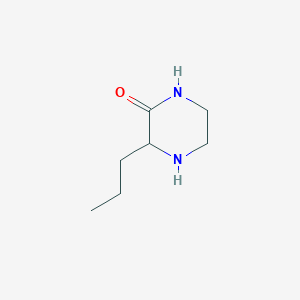

- Application : Piperazin-2-ones and morpholin-2-ones are used in the synthesis of biologically active targets and drugs . They are used as building blocks for peptide synthesis .

- Method : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .

- Results : This method provides a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .

-

Material Science

- Field : Polymer science and technology .

- Application : Piperazine-based compounds can be used in the synthesis of polymers . These polymers can have various applications in different industries such as plastics, coatings, adhesives, elastomers, and others .

- Method : The synthesis of these polymers involves various chemical reactions where piperazine-based compounds can act as monomers or cross-linking agents .

- Results : The resulting polymers can exhibit unique properties such as high thermal stability, chemical resistance, and mechanical strength .

-

Environmental Science

- Field : Water treatment and pollution control .

- Application : Piperazine-based compounds can be used in the treatment of wastewater . They can help in the removal of pollutants from water .

- Method : These compounds can act as flocculating agents, helping in the aggregation and removal of suspended particles from water .

- Results : The use of these compounds can lead to cleaner and safer water, reducing the impact of pollutants on the environment .

Safety And Hazards

The safety information for 3-Propylpiperazin-2-one indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-propylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-3-6-7(10)9-5-4-8-6/h6,8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYKZRANLMUCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylpiperazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)

![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)

![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)